molecular formula C10H11ClOS B13954453 4-[(Propan-2-yl)sulfanyl]benzoyl chloride CAS No. 69708-37-8

4-[(Propan-2-yl)sulfanyl]benzoyl chloride

Cat. No.: B13954453
CAS No.: 69708-37-8
M. Wt: 214.71 g/mol
InChI Key: JNVDZUSBIVWQAU-UHFFFAOYSA-N
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Description

4-[(Propan-2-yl)sulfanyl]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a propan-2-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride typically involves the chlorination of 4-[(Propan-2-yl)sulfanyl]benzoic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yl)sulfanyl]benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

    Amides and Esters: Formed from the reaction with amines and alcohols, respectively.

    Substituted Benzoyl Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-[(Propan-2-yl)sulfanyl]benzoyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the propan-2-yl sulfanyl group, making it less sterically hindered and more reactive.

    4-Methylbenzoyl Chloride: Contains a methyl group instead of the propan-2-yl sulfanyl group, resulting in different reactivity and properties.

Uniqueness

4-[(Propan-2-yl)sulfanyl]benzoyl chloride is unique due to the presence of the propan-2-yl sulfanyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for specialized applications in organic synthesis and material science.

Properties

CAS No.

69708-37-8

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

4-propan-2-ylsulfanylbenzoyl chloride

InChI

InChI=1S/C10H11ClOS/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3

InChI Key

JNVDZUSBIVWQAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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